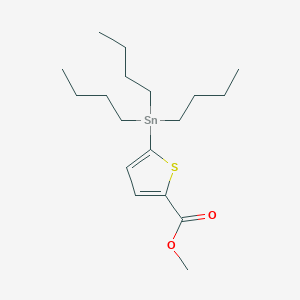![molecular formula C21H12O6 B13993493 2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione CAS No. 27575-46-8](/img/structure/B13993493.png)
2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. Benzo[a]pyrene derivatives are often studied for their environmental and biological impacts, particularly their roles as pollutants and carcinogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) typically involves multi-step organic reactions. One common approach is the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the hydroxyl and methoxy groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their potential toxicity and environmental impact. when required, these compounds are synthesized in controlled laboratory environments using advanced organic synthesis techniques. The production process involves stringent safety measures to handle the hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives, which are often studied for their biological activities and environmental impacts .
Wissenschaftliche Forschungsanwendungen
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Wirkmechanismus
The mechanism of action of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert the compound into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. This interaction can lead to mutations and initiate carcinogenesis . The compound also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: A well-known PAH with similar structural features but lacking the additional hydroxyl and methoxy groups.
Benzo[e]pyrene: Another isomer of benzopyrene with different ring fusion patterns.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to larger and more complex structures.
Uniqueness
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is unique due to its specific functional groups, which influence its chemical reactivity and biological interactions. The presence of multiple hydroxyl and methoxy groups enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound for studying the effects of functionalization on PAHs .
Eigenschaften
CAS-Nummer |
27575-46-8 |
|---|---|
Molekularformel |
C21H12O6 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2,6,12-trihydroxy-4-methoxybenzo[a]pyrene-5,10-dione |
InChI |
InChI=1S/C21H12O6/c1-27-21-12-6-8(22)5-10-14(24)7-11-15-9(3-2-4-13(15)23)19(25)18(20(21)26)17(11)16(10)12/h2-7,22,24-25H,1H3 |
InChI-Schlüssel |
UFXKTCNWYNYJDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=C3C2=C4C(=C5C(=O)C=CC=C5C(=C4C1=O)O)C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)





![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
